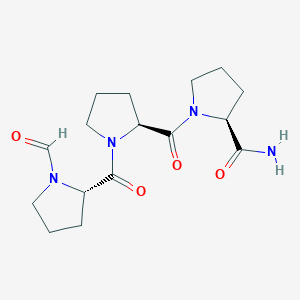
1-(Dimethoxyphosphoryl)ethenyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)ethenyl phenylacetate is an organic compound with the molecular formula C12H15O5P It is a derivative of phenylacetate, featuring a dimethoxyphosphoryl group attached to an ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate typically involves the reaction of phenylacetic acid with dimethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as benzene or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of catalytic systems to enhance reaction rates and selectivity, as well as advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phenylacetates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)ethenyl phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Phenylacetic acid
- Ethyl phenylacetate
Uniqueness
1-(Dimethoxyphosphoryl)ethenyl phenylacetate is unique due to its combination of a phenylacetate backbone with a dimethoxyphosphoryl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
916906-11-1 |
|---|---|
Formule moléculaire |
C12H15O5P |
Poids moléculaire |
270.22 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylethenyl 2-phenylacetate |
InChI |
InChI=1S/C12H15O5P/c1-10(18(14,15-2)16-3)17-12(13)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
RKNRLXIVBYBHHN-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=C)OC(=O)CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


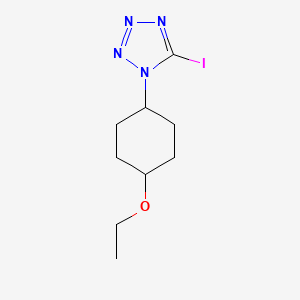
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
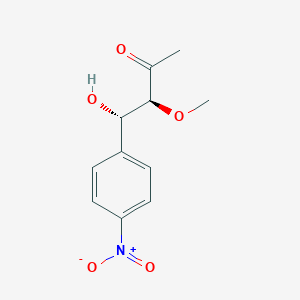
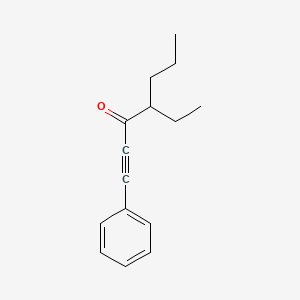
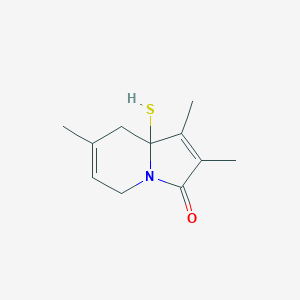

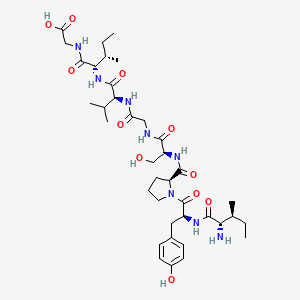



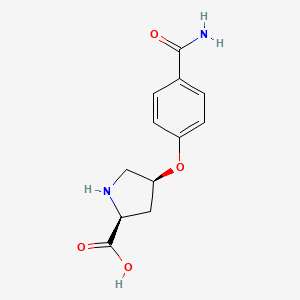
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

